1-(Ethenyloxy)-1-methoxyethene

Catalog No.
S16055017
CAS No.
77302-18-2
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ethenyloxy)-1-methoxyethene

CAS Number

77302-18-2

Product Name

1-(Ethenyloxy)-1-methoxyethene

IUPAC Name

1-ethenoxy-1-methoxyethene

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-7-5(2)6-3/h4H,1-2H2,3H3

InChI Key

RXOVRKHEFGVJSO-UHFFFAOYSA-N

Canonical SMILES

COC(=C)OC=C

1-(Ethenyloxy)-1-methoxyethene, also known as 1-methoxy-1-(E)-(1-propenyloxy)ethane, is an organic compound characterized by the molecular formula C6H12O2C_6H_{12}O_2 and a molecular weight of approximately 116.1583 g/mol. The structure features a methoxy group (OCH3-OCH_3) and an ethenyloxy group (OCH=CH2-O-CH=CH_2), which contribute to its reactivity and potential applications in various chemical processes. The compound is classified as a vinyl ether, known for its ability to undergo polymerization reactions, leading to the formation of long-chain polymers .

, including:

  • Polymerization: The compound can undergo radical polymerization, which involves the formation of long-chain polymers through the addition of monomer units. This process is facilitated by the double bond in the ethenyloxy group.
  • Substitution Reactions: The methoxy group can be replaced by other nucleophiles in substitution reactions, allowing for the synthesis of diverse derivatives.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the compound can hydrolyze to yield alcohols and acids.

The thermodynamic properties of these reactions have been studied, revealing significant enthalpy changes during polymerization processes .

There are several methods for synthesizing 1-(Ethenyloxy)-1-methoxyethene:

  • Alkylation Reactions: The compound can be synthesized through alkylation of methanol with vinyl ether precursors under acidic conditions.
  • Dehydration Reactions: Another approach involves the dehydration of alcohols in the presence of acid catalysts, which can yield vinyl ethers like 1-(Ethenyloxy)-1-methoxyethene.
  • Transetherification: This method involves exchanging alkoxy groups between different ethers, facilitating the formation of the desired compound.

These methods allow for variations in yield and purity depending on reaction conditions such as temperature, pressure, and the presence of solvents .

1-(Ethenyloxy)-1-methoxyethene has several applications across various fields:

  • Polymer Industry: It serves as a monomer for synthesizing polymers used in coatings, adhesives, and sealants due to its reactivity and ability to form durable materials.
  • Chemical Intermediates: The compound can act as an intermediate in organic synthesis, leading to more complex molecules utilized in pharmaceuticals and agrochemicals.
  • Research

Interaction studies involving 1-(Ethenyloxy)-1-methoxyethene focus on its reactivity with other chemical species. These studies often explore:

  • Reactivity with Nucleophiles: Understanding how nucleophiles interact with the methoxy group can provide insights into potential pathways for functionalization.
  • Polymerization Kinetics: Investigating how this compound behaves under various polymerization conditions helps optimize processes for industrial applications.

Such studies contribute to a deeper understanding of its chemical behavior and potential uses .

Several compounds share structural similarities with 1-(Ethenyloxy)-1-methoxyethene. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-Methoxy-2-propenyl etherC5H10O2Contains a propenyl group; used in similar applications
2-Methoxyethyl vinyl etherC6H12O2Similar polymerization properties; used in coatings
Vinyl methacrylateC5H8O2Known for its strong polymerization characteristics

Uniqueness

What sets 1-(Ethenyloxy)-1-methoxyethene apart from these compounds is its specific combination of functional groups that allows for unique reactivity patterns. Its ability to form stable polymers while retaining reactive sites makes it particularly valuable in material science and organic synthesis .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

Explore Compound Types